2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that contains both piperazine and piperidine rings attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with piperazine and piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in the piperazine and piperidine rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting central nervous system disorders.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(piperazin-1-yl)pyrimidine
- 4-(Piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
- 2-Methyl-6-(piperidin-1-yl)pyrimidine
Uniqueness
2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is unique due to the presence of both piperazine and piperidine rings, which can confer distinct biological activities and chemical reactivity compared to similar compounds. This dual functionality makes it a versatile scaffold in drug design and other applications .
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-yl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C14H23N5/c1-12-16-13(18-7-3-2-4-8-18)11-14(17-12)19-9-5-15-6-10-19/h11,15H,2-10H2,1H3 |
InChI Key |
QYMBBUGQRZLDOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)N3CCCCC3 |
Origin of Product |
United States |
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